molecular formula C21H18O B108380 4-Methoxy-7,12-dimethylbenz(a)anthracene CAS No. 16277-49-9

4-Methoxy-7,12-dimethylbenz(a)anthracene

Cat. No. B108380
CAS RN: 16277-49-9
M. Wt: 286.4 g/mol
InChI Key: LJLLJQAPUIVZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-7,12-dimethylbenz(a)anthracene (DMBA) is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research as a model carcinogen. DMBA is a potent mutagen and can cause DNA damage, leading to the development of tumors in various organs, including the skin, lung, and mammary gland. The purpose of

Mechanism Of Action

4-Methoxy-7,12-dimethylbenz(a)anthracene is a potent mutagen that can cause DNA damage through the formation of DNA adducts. 4-Methoxy-7,12-dimethylbenz(a)anthracene is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can react with DNA to form adducts. 4-Methoxy-7,12-dimethylbenz(a)anthracene adducts can lead to DNA mutations and chromosomal aberrations, which can promote the development of tumors.

Biochemical And Physiological Effects

4-Methoxy-7,12-dimethylbenz(a)anthracene-induced tumors have been shown to exhibit biochemical and physiological changes, including altered gene expression, increased cell proliferation, and angiogenesis. 4-Methoxy-7,12-dimethylbenz(a)anthracene-induced tumors have also been shown to exhibit increased levels of oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

4-Methoxy-7,12-dimethylbenz(a)anthracene is a well-established model carcinogen that has been extensively used in scientific research. 4-Methoxy-7,12-dimethylbenz(a)anthracene-induced tumors can be easily generated in animal models, and the molecular mechanisms of 4-Methoxy-7,12-dimethylbenz(a)anthracene-induced carcinogenesis have been well-characterized. However, 4-Methoxy-7,12-dimethylbenz(a)anthracene has limitations as a model carcinogen, including its lack of specificity for certain organs and its inability to recapitulate the complex interactions between genetic and environmental factors that contribute to cancer development in humans.

Future Directions

Future research on 4-Methoxy-7,12-dimethylbenz(a)anthracene should focus on developing more specific and relevant animal models to study the molecular mechanisms of carcinogenesis. Additionally, research should focus on identifying novel chemopreventive agents that can inhibit 4-Methoxy-7,12-dimethylbenz(a)anthracene-induced carcinogenesis. Finally, research should focus on translating the findings from 4-Methoxy-7,12-dimethylbenz(a)anthracene-induced carcinogenesis studies to human cancer prevention and treatment strategies.

Synthesis Methods

4-Methoxy-7,12-dimethylbenz(a)anthracene can be synthesized through several methods, including catalytic hydrogenation of 4-methoxy-7,12-dimethylbenzene, Friedel-Crafts acylation of 7,12-dimethylbenz(a)anthracene, and Suzuki-Miyaura coupling of 4-bromo-7,12-dimethylbenz(a)anthracene with methoxyboronic acid. The most common method for synthesizing 4-Methoxy-7,12-dimethylbenz(a)anthracene is through the Friedel-Crafts acylation of 7,12-dimethylbenz(a)anthracene with methoxyacetyl chloride.

Scientific Research Applications

4-Methoxy-7,12-dimethylbenz(a)anthracene is widely used in scientific research as a model carcinogen to study the mechanisms of chemical carcinogenesis. 4-Methoxy-7,12-dimethylbenz(a)anthracene is commonly used to induce tumors in animal models, including mice, rats, and hamsters. 4-Methoxy-7,12-dimethylbenz(a)anthracene has been shown to induce tumors in various organs, including the skin, lung, and mammary gland. 4-Methoxy-7,12-dimethylbenz(a)anthracene-induced tumors have been used to study the molecular mechanisms of cancer development and to test the efficacy of chemopreventive agents.

properties

CAS RN

16277-49-9

Product Name

4-Methoxy-7,12-dimethylbenz(a)anthracene

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

4-methoxy-7,12-dimethylbenzo[a]anthracene

InChI

InChI=1S/C21H18O/c1-13-15-7-4-5-8-16(15)14(2)21-17(13)11-12-18-19(21)9-6-10-20(18)22-3/h4-12H,1-3H3

InChI Key

LJLLJQAPUIVZJF-UHFFFAOYSA-N

SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC=C3OC

Canonical SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC=C3OC

Other CAS RN

16277-49-9

synonyms

4-methoxy-7,12-dimethylbenz(a)anthracene
4-methoxy-DMBA

Origin of Product

United States

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